2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol 2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol
Brand Name: Vulcanchem
CAS No.: 882750-23-4
VCID: VC5877994
InChI: InChI=1S/C4H7N3OS/c8-1-2-9-4-5-3-6-7-4/h3,8H,1-2H2,(H,5,6,7)
SMILES: C1=NNC(=N1)SCCO
Molecular Formula: C4H7N3OS
Molecular Weight: 145.18

2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol

CAS No.: 882750-23-4

Cat. No.: VC5877994

Molecular Formula: C4H7N3OS

Molecular Weight: 145.18

* For research use only. Not for human or veterinary use.

2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol - 882750-23-4

Specification

CAS No. 882750-23-4
Molecular Formula C4H7N3OS
Molecular Weight 145.18
IUPAC Name 2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol
Standard InChI InChI=1S/C4H7N3OS/c8-1-2-9-4-5-3-6-7-4/h3,8H,1-2H2,(H,5,6,7)
Standard InChI Key AAUDDEVGIAWLCV-UHFFFAOYSA-N
SMILES C1=NNC(=N1)SCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl (-S-) group, which is further connected to an ethanol moiety. The triazole ring, a five-membered aromatic system with three nitrogen atoms, adopts a tautomeric equilibrium between 1H- and 4H- forms, though the 1H-tautomer is typically predominant in solution . The sulfanyl group bridges the heterocycle and the hydroxyl-terminated ethyl chain, conferring both polar and hydrophobic characteristics to the molecule.

Table 1: Key Structural and Physicochemical Data

PropertyValue/Description
Molecular FormulaC₄H₇N₃OS
Molecular Weight145.19 g/mol
Tautomerism1H- and 4H-triazole tautomers
Functional Groups1,2,4-Triazole, sulfanyl ether, primary alcohol
Estimated LogP-0.34 (Predicted via ChemAxon)
Aqueous SolubilityModerate (due to hydroxyl and polar groups)

While experimental data specific to this compound are scarce, its solubility profile can be inferred from structural analogs. The hydroxyl group enhances water solubility, whereas the aromatic triazole and sulfanyl ether contribute to lipid solubility, suggesting amphiphilic behavior .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol can be extrapolated from methodologies used for analogous triazolethioethers. A plausible pathway involves:

  • Preparation of 3-Mercapto-1H-1,2,4-triazole:
    Thiolation of 1H-1,2,4-triazole via reaction with phosphorus pentasulfide (P₂S₅) or thiourea derivatives yields 3-mercapto-1H-1,2,4-triazole, a key intermediate .

  • Alkylation with 2-Chloroethanol:
    Nucleophilic substitution of the thiolate anion (generated by deprotonating 3-mercapto-1H-1,2,4-triazole with a base like NaOH) with 2-chloroethanol forms the sulfanyl ether linkage. This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .

Representative Reaction Scheme:

3-Mercapto-1H-1,2,4-triazole+ClCH₂CH₂OHNaOH, DMF2-(1H-1,2,4-Triazol-3-ylsulfanyl)ethanol+HCl\text{3-Mercapto-1H-1,2,4-triazole} + \text{ClCH₂CH₂OH} \xrightarrow{\text{NaOH, DMF}} \text{2-(1H-1,2,4-Triazol-3-ylsulfanyl)ethanol} + \text{HCl}

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for triazole protons appear as singlet(s) near δ 8.5–9.0 ppm. The ethanol moiety shows a triplet for the -CH₂-S- group (δ 2.8–3.2 ppm) and a triplet for the -CH₂-OH group (δ 3.6–3.8 ppm) .

    • ¹³C NMR: The triazole carbons resonate at δ 145–155 ppm, while the sulfanyl-linked carbons appear at δ 35–45 ppm .

  • Infrared (IR) Spectroscopy:
    Stretching vibrations for O-H (3200–3600 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (650–750 cm⁻¹) confirm functional groups .

  • Mass Spectrometry:
    The molecular ion peak ([M+H]⁺) at m/z 146.1 aligns with the molecular formula C₄H₇N₃OS .

Industrial and Material Science Applications

Corrosion Inhibition

Sulfanyl-containing triazoles act as corrosion inhibitors for metals. Electrochemical studies on similar compounds reveal inhibition efficiencies >85% for mild steel in acidic media, attributed to adsorption via sulfur and nitrogen lone pairs .

Polymer Modification

The hydroxyl group enables grafting onto polymer backbones (e.g., polyethylene glycol) to create functional materials with enhanced thermal stability or antimicrobial surfaces .

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